molecular formula C20H21N3O B11006579 N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B11006579
M. Wt: 319.4 g/mol
InChI Key: GJUGOHQGLCSYCO-UHFFFAOYSA-N
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Description

N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide: is a synthetic organic compound belonging to the beta-carboline family Beta-carbolines are a class of indole alkaloids known for their diverse pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves the condensation of tryptamine derivatives with phenethylamine derivatives under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include hydrochloric acid, sodium cyanoborohydride, and acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

The major products formed from these reactions include N-oxide derivatives, tetrahydro derivatives, and various substituted beta-carboline derivatives, each with unique pharmacological properties.

Scientific Research Applications

N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with various molecular targets, including enzymes and receptors. It is known to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition leads to increased levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects. Additionally, the compound may interact with other receptors and ion channels, contributing to its diverse pharmacological profile.

Comparison with Similar Compounds

N-Phenethyl-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can be compared with other beta-carboline derivatives such as:

    Tetrahydroharman: Known for its hypotensive effects and structural similarity.

    Harmane: Exhibits neuroprotective and anti-inflammatory properties.

    Norharmane: Studied for its potential anti-cancer activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethyl group, which may confer distinct pharmacological properties compared to other beta-carbolines.

Properties

Molecular Formula

C20H21N3O

Molecular Weight

319.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C20H21N3O/c24-20(21-12-10-15-6-2-1-3-7-15)23-13-11-17-16-8-4-5-9-18(16)22-19(17)14-23/h1-9,22H,10-14H2,(H,21,24)

InChI Key

GJUGOHQGLCSYCO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

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